Kaempferol 7-O-neohesperidoside

Catalog No.
S619803
CAS No.
17353-03-6
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol 7-O-neohesperidoside

CAS Number

17353-03-6

Product Name

Kaempferol 7-O-neohesperidoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1

InChI Key

ZEJXENDZTYVXDP-CSJHBIPPSA-N

SMILES

Array

Synonyms

K 7-neo, kaempferol 7-neohesperidoside, kaempferol 7-neohesperidoside, (ALPHA-L-MANNO,D-GLUCO)-isomer, kaempferol 7-neohesperidoside, (L-MANNO,D-GLUCO)-isomer

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

The exact mass of the compound Kaempferol 7-neohesperidoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kaempferol 7-O-neohesperidoside is a specialized flavonoid glycoside characterized by a kaempferol core bonded to a bulky neohesperidose (rhamnosyl-glucose) moiety at the C7 position. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for the standardization of complex botanical extracts, such as those derived from Litchi chinensis and Echinacea purpurea. Beyond quality control applications, the compound is utilized in advanced pharmacological screening due to its distinct solubility profile in organic solvents (DMSO, ethyl acetate) compared to its aglycone counterpart, and its potent, target-specific bioactivity in kinase inhibition and oncology models [1].

Substituting Kaempferol 7-O-neohesperidoside with its aglycone (kaempferol) or common 3-O-glycosides (such as kaempferol-3-O-rutinoside) fundamentally compromises both analytical fingerprinting and phenotypic screening. In LC-MS/MS workflows, the exact position of the glycosidic linkage dictates the collision-induced dissociation (CID) pathway; 3-O-linkages generate substantial radical aglycone ions, whereas the 7-O-linkage does not, making them non-interchangeable for structural elucidation[1]. Biologically, the bulky 7-O-neohesperidoside group alters the molecule's steric profile and electron density, driving nanomolar cytotoxic potency in specific hepatic and cervical cell lines where generic kaempferol derivatives exhibit negligible activity [2].

Analytical Differentiation: Collision-Induced Dissociation (CID) Fragmentation Pathways

Under negative electrospray ionization tandem mass spectrometry, the position of the sugar moiety dictates fragmentation. Kaempferol 7-O-neohesperidoside undergoes cleavage to yield predominantly the aglycone product ion (m/z 285). In direct comparison, kaempferol-3-O-rutinoside generates substantial amounts of the radical aglycone product ion (m/z 284) [1]. This quantitative difference in radical ion generation is critical for distinguishing isomeric flavonoid glycosides without the need for NMR.

Evidence DimensionRadical aglycone ion (m/z 284) generation under negative CID
Target Compound DataMinor/negligible m/z 284 generation (predominantly m/z 285)
Comparator Or BaselineKaempferol-3-O-rutinoside (Substantial m/z 284 generation)
Quantified DifferenceBinary shift in primary fragmentation pathway (aglycone vs. radical aglycone)
ConditionsNegative electrospray ionization tandem quadrupole mass spectrometry (40 eV collision energy)

Enables analytical chemists to unambiguously identify 7-O vs 3-O glycosidic linkages in complex plant extracts during QA/QC fingerprinting.

Phenotypic Screening: Nanomolar Cytotoxic Potency in Hepatic Carcinoma Models

In MTT colorimetric viability assays, Kaempferol 7-O-neohesperidoside demonstrates extreme potency against human hepatoma (Hep-G2) cell lines, achieving an IC50 of 0.020 μM. When compared to other co-extracted flavonoid glycosides from the same botanical source (such as pinocembrin 7-O-rutinoside or tamarixetin 3-O-rutinoside), the comparator compounds were virtually inactive (IC50 > 100 μM)[1]. It also outperformed the reference standard admycin in this specific assay.

Evidence DimensionIn vitro cytotoxicity (IC50) against Hep-G2 cells
Target Compound Data0.020 μM
Comparator Or BaselineOther in-class flavonoid glycosides (e.g., pinocembrin 7-O-rutinoside) (> 100 μM)
Quantified Difference>5,000-fold increase in cytotoxic potency
Conditions72-hour incubation, MTT colorimetric assay

Provides a highly potent, structurally specific positive control for high-throughput screening of anti-hepatoma agents.

Targeted Kinase Inhibition: Superior Binding Affinity to AXL

In structural bioinformatics assessments targeting the Anexelekto (AXL) kinase—a protein implicated in breast cancer—Kaempferol 7-O-neohesperidoside exhibited a superior binding score of -9.2 Kcal/mol. This significantly outperformed the established AXL inhibitor reference standard, Foretinib, which achieved a binding score of -8.1 Kcal/mol [1]. The compound forms critical hydrogen bonds with SER694, ASP690, LYS567, and PHE622 residues in the kinase pocket.

Evidence DimensionBinding energy to AXL kinase pocket
Target Compound Data-9.2 Kcal/mol
Comparator Or BaselineForetinib (established AXL inhibitor) (-8.1 Kcal/mol)
Quantified Difference1.1 Kcal/mol stronger binding affinity
ConditionsMolecular docking and 100 ns molecular dynamics (MD) simulation

Validates the procurement of this specific glycoside as a high-affinity scaffold for developing next-generation, non-toxic AXL kinase inhibitors.

LC-MS/MS Botanical Standardization and QA/QC

Directly utilizing its unique CID fragmentation profile (the lack of radical aglycone m/z 284 generation), this compound is the optimal reference standard for verifying the exact glycosidic linkage positions in commercial extracts of Litchi chinensis and Echinacea purpurea [1].

Positive Control in Hepatocellular Carcinoma Screening

Due to its exceptional nanomolar potency (IC50 = 0.020 μM), it serves as a highly reliable benchmark compound in phenotypic viability assays (e.g., MTT) evaluating novel anti-hepatoma therapeutics against Hep-G2 cell lines [2].

Lead Scaffold for AXL Kinase Inhibitor Development

Its superior binding thermodynamics compared to Foretinib make it an ideal starting material for structural biology studies and in vitro enzymatic assays aimed at targeting AXL-mediated pathways in breast cancer models [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

UNII

74LUK83BTP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

31921-42-3
17353-03-6

Wikipedia

Kaempferol_3-O-rutinoside

Dates

Last modified: 08-15-2023

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